Thermal Electrocyclic Periselectivity Reversal: 4π Cyclisation to Vinylcyclobutene vs the Hydrocarbon 6π Pathway
When cis-perfluoro-1,3,5-hexatriene is heated at 160 °C, it undergoes a conrotatory 4π-electrocyclic ring closure to perfluoro-3-vinylcyclobutene with an equilibrium constant Kₑq = 12.2, rather than the disrotatory 6π closure to a cyclohexadiene [1]. In sharp contrast, hydrocarbon cis-1,3,5-hexatriene exclusively follows the 6π disrotatory pathway to yield 1,3-cyclohexadiene with an activation barrier of approximately 29 kcal·mol⁻¹ [2]. The perfluorinated triene thus reverses the intrinsic periselectivity of the parent hexatriene system, a finding confirmed independently by the Lemal and Dědek groups [1][3].
| Evidence Dimension | Thermal electrocyclic cyclisation product and equilibrium/kinetic parameter |
|---|---|
| Target Compound Data | cis-Perfluoro-1,3,5-hexatriene → perfluoro-3-vinylcyclobutene (4π conrotatory); Kₑq = 12.2 at 160 °C [1] |
| Comparator Or Baseline | cis-1,3,5-Hexatriene (hydrocarbon) → 1,3-cyclohexadiene (6π disrotatory); Eₐ ≈ 29 kcal·mol⁻¹ [2] |
| Quantified Difference | Complete periselectivity inversion: 4π vs 6π product; thermodynamic driving force favours cyclobutene (Kₑq = 12.2) for the perfluoro system, whereas the hydrocarbon pathway to cyclohexadiene is kinetically controlled (Eₐ = 29 kcal·mol⁻¹) |
| Conditions | Neat liquid or vapour phase at 160 °C; equilibrium measurement by ¹⁹F NMR [1] |
Why This Matters
A user seeking a 6π disrotatory electrocyclisation substrate must avoid octafluoro-1,3,5-hexatriene because the fluorine substituents redirect reactivity entirely toward the 4π manifold; conversely, this compound is unique for generating perfluorinated vinylcyclobutene scaffolds via thermal chemistry.
- [1] Jing, N.; Lemal, D. M. The Perfluoro-1,3,5-hexatrienes. J. Org. Chem. 1994, 59 (7), 1844–1848. View Source
- [2] Lewis, K. E.; Steiner, H. The kinetics and mechanism of the thermal cyclisation of hexa-1,cis-3,5-triene to cyclohexa-1,3-diene. J. Chem. Soc. 1964, 3080–3085. View Source
- [3] Dědek, V.; Chvátal, Z. Synthesis of perfluoro-1,3-butadiene and perfluoro-1,3,5-hexatriene. J. Fluorine Chem. 1986, 31 (4), 363–380. View Source
